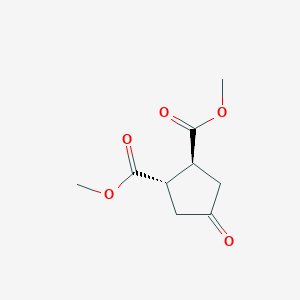

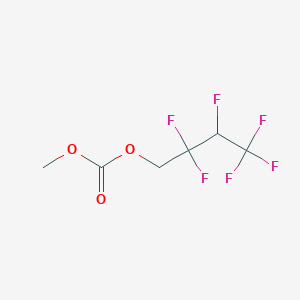

dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate

Overview

Description

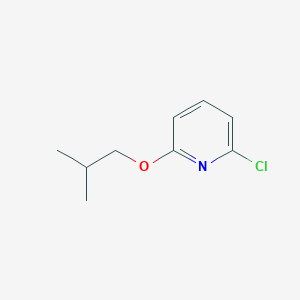

The compound is a derivative of cyclopentane, which is a cyclic hydrocarbon. It has two carboxylate groups (COO-) and a ketone group (C=O) attached to the cyclopentane ring . The (1S,2S) notation indicates that it has two chiral centers, which are carbon atoms attached to four different groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It could potentially undergo reactions at the carboxylate or ketone groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Diastereomers, which are compounds with two or more chiral centers, often have different physical properties such as melting points, boiling points, and densities .

Scientific Research Applications

Bridged Ring Systems

- Research by Brown, Buchanan, and O'Donnell (1979) focused on synthesizing diethyl, 2,5-dimethylcyclohept-4-ene-1.1-dicarboxylate from a related compound, showcasing a process involving hydrolysis and transformation into a ketone through a new fragmentation reaction (Brown, Buchanan, & O'Donnell, 1979).

Oxidative Carbomethoxylation

- Yokota, Sakaguchi, and Ishii (2002) demonstrated the oxidative carbomethoxylation of cyclopentene, leading to dimethyl cyclopentanedicarboxylate derivatives under specific conditions, highlighting the role of Cl(-) in the catalytic system (Yokota, Sakaguchi, & Ishii, 2002).

Synthesis of Pheromones

- Nishimura and Mori (1998) utilized the compound for synthesizing (−)‐Frontalin, a bark beetle pheromone, starting from ethyl 2-oxocyclopentane-1-carboxylate and achieving high enantiomeric purity (Nishimura & Mori, 1998).

Conformational Studies in Biochemistry

- Mari et al. (2004) designed a structural mimic of α(1,2)mannobioside using dimethyl (1S,2S,4S,5S)-4-allyloxy-5-(α-mannosyloxy)cyclohexane-1,2-dicarboxylate, demonstrating its mannosidase stability and potential for future biochemical applications (Mari et al., 2004).

Reductive Ring Opening

- Imamoto, Hatajima, and Yoshizawa (1994) studied the reductive ring opening of dimethyl cyclopropane-1,1-dicarboxylate, providing insights into the synthesis of pentanolides from carbonyl compounds (Imamoto, Hatajima, & Yoshizawa, 1994).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as platinum(iv) derivatives of [pt(1s,2s-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)], have been shown to exhibit high potency across numerous cancer cell lines .

Mode of Action

Similar platinum(iv) complexes have been shown to inhibit lactate transporters, resulting in blockage of the glycolytic process and impairment of mitochondrial potential . They also selectively induce cell death in cancer cells .

Biochemical Pathways

Similar platinum(iv) complexes have been shown to affect the glycolytic process and mitochondrial potential .

Result of Action

Similar platinum(iv) complexes have been shown to selectively induce cell death in cancer cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKJWKXCHOWVDN-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC(=O)C[C@@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide](/img/structure/B3039449.png)

![3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate](/img/structure/B3039452.png)

![2',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B3039454.png)

![3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039458.png)

![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039459.png)

![3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039460.png)